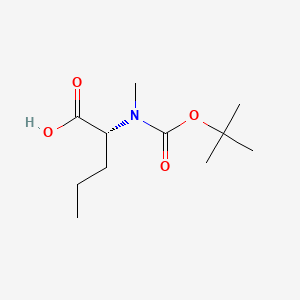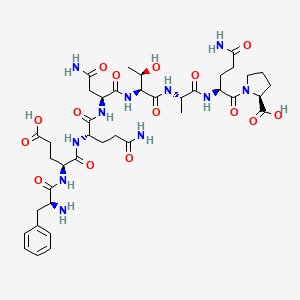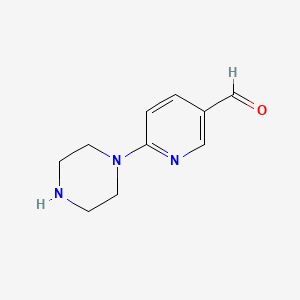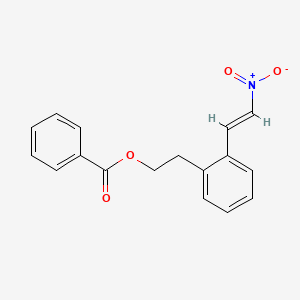
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is an organic compound with the molecular formula C17H15NO4 It is known for its unique structural features, which include a benzene ring, an ethanol group, a nitroethenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate typically involves the reaction of benzeneethanol with 2-nitroethenyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced to the benzene ring.
Scientific Research Applications
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanol: Lacks the nitroethenyl and benzoate groups, making it less reactive.
2-Nitroethenyl Benzoate: Does not contain the benzeneethanol moiety, affecting its overall reactivity and applications.
Benzyl Benzoate: Similar ester structure but lacks the nitroethenyl group.
Uniqueness
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate is unique due to the presence of both the nitroethenyl and benzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
139122-16-0 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-[2-(2-nitroethenyl)phenyl]ethyl benzoate |
InChI |
InChI=1S/C17H15NO4/c19-17(16-8-2-1-3-9-16)22-13-11-15-7-5-4-6-14(15)10-12-18(20)21/h1-10,12H,11,13H2 |
InChI Key |
BBTWEYHOWDYJLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2C=C[N+](=O)[O-] |
Synonyms |
Benzeneethanol, 2-(2-nitroethenyl)-, 1-benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)
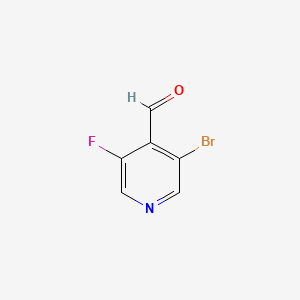
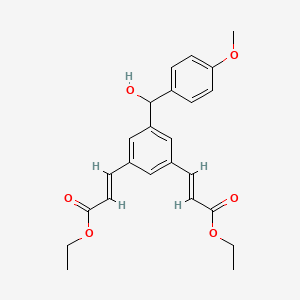

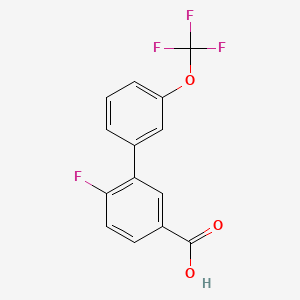
![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)
